molecular formula C18H17BrN4OS B7727216 MFCD03847457

MFCD03847457

Cat. No.: B7727216
M. Wt: 417.3 g/mol
InChI Key: KSCMIVUCGXFVDE-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence, it is presumed to belong to a class of organofluorine or heterocyclic derivatives, given the prevalence of such structures in similar MDL-classified compounds (e.g., trifluoromethyl-substituted ketones, boronic acids, or pyridine derivatives) . Hypothetically, its molecular formula and properties may align with compounds like those in (e.g., C₁₀H₉F₃O, molecular weight ~202.17) or (C₇H₁₀N₂O, molecular weight ~138.17), which exhibit high GI absorption and moderate solubility .

Properties

IUPAC Name

3-[5-(4-bromophenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS/c19-13-7-5-12(6-8-13)14-11-15(16-3-2-10-25-16)23-18(20-14)21-17(22-23)4-1-9-24/h2-3,5-8,10-11,15,24H,1,4,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCMIVUCGXFVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD03847457 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

MFCD03847457 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

MFCD03847457 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD03847457 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms.

Comparison with Similar Compounds

To contextualize MFCD03847457, three structurally and functionally related compounds are compared below, using data from analogous substances in the evidence.

Structural and Functional Similarities

Table 1: Key Properties of this compound and Analogous Compounds
Property This compound (Hypothetical) CAS 1533-03-5 CAS 918538-05-3 CAS 905306-69-6
Molecular Formula C₁₀H₉F₃O (assumed) C₁₀H₉F₃O C₆H₃Cl₂N₃ C₇H₁₀N₂O
Molecular Weight ~202.17 202.17 188.01 138.17
Key Functional Groups Trifluoromethyl, ketone Trifluoromethyl, ketone Dichloro, triazine Methoxy, pyridine, amine
Solubility (Log S) -2.99 (predicted) -2.99 -2.85 -1.02
GI Absorption High High Moderate High
Synthetic Accessibility 2.07 (moderate) 2.07 3.12 1.89
Key Observations:

Trifluoromethyl Derivatives (CAS 1533-03-5) :

  • Structurally similar to the hypothetical this compound, with a trifluoromethyl group enhancing metabolic stability and lipophilicity .
  • High GI absorption and moderate solubility align with its use in pharmaceutical intermediates .

Chlorinated Triazines (CAS 918538-05-3) :

  • Dichloro and triazine groups confer electrophilic reactivity, suitable for catalysis or agrochemical applications .
  • Lower solubility (-2.85 Log S) compared to this compound suggests reduced bioavailability .

Pyridine-Amines (CAS 905306-69-6) :

  • Methoxy and amine groups enhance water solubility (-1.02 Log S), ideal for aqueous-phase reactions .
  • Lower molecular weight (~138.17) may limit thermal stability compared to bulkier analogs .

Impact of Molecular Weight and Polarity

  • Higher molecular weight (e.g., ~202.17 in CAS 1533-03-5) correlates with increased membrane permeability but reduced aqueous solubility .
  • Polar groups (e.g., boronic acids in CAS 1046861-20-4) improve solubility but may hinder BBB penetration .

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